molecular formula C8H9IO B8786233 4-(2-Iodoethyl)phenol CAS No. 6631-69-2

4-(2-Iodoethyl)phenol

Cat. No.: B8786233
CAS No.: 6631-69-2
M. Wt: 248.06 g/mol
InChI Key: OGMCDNXCHXQKHO-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)phenol (IUPAC name: this compound) is an aromatic compound featuring a phenolic hydroxyl group and a 2-iodoethyl substituent on the benzene ring. Its molecular formula is C₈H₉IO, with an average molecular weight of 248.06 g/mol . The compound is synthesized via the reflux of 4-methoxyphenethyl alcohol with 47% hydriodic acid (HI), followed by deprotection to yield the phenol derivative . Key physical properties include a density of 1.632 g/cm³ and a boiling point of 221–222°C .

The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry. For instance, it serves as a precursor for metal salen complexes used in medical technology and has been explored in prodrug systems for targeted cancer therapies .

Properties

CAS No.

6631-69-2

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

4-(2-iodoethyl)phenol

InChI

InChI=1S/C8H9IO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2

InChI Key

OGMCDNXCHXQKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCI)O

Origin of Product

United States

Comparison with Similar Compounds

4-Ethyl-2-iodophenol

  • Structure : Differs in the position of the iodine and ethyl groups (iodine at position 2, ethyl at position 4).
  • Properties : Molecular weight = 248.06 g/mol , with a ChemSpider ID of 13250344 .
  • Reactivity: The ortho-iodine substitution may sterically hinder nucleophilic attacks compared to the para-substituted 4-(2-Iodoethyl)phenol.

4-[N,N-Bis(2-Iodoethyl)amino]phenol (ZD2767D)

  • Structure: Contains a phenol core with a bis(2-iodoethyl)amino group.
  • Applications : Used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) for cancer treatment. It induces apoptosis via bifunctional DNA alkylation, showing comparable efficacy to chlorambucil but with targeted activation .
  • Advantage Over this compound: The dual iodoethyl groups enhance DNA cross-linking efficiency, improving antitumor potency.

Non-Phenolic Iodoethyl Derivatives

Phenethyl Iodide

  • Properties : Boiling point = 221–222°C , density = 1.632 g/cm³ .
  • Reactivity: Lacks phenolic hydroxyl, reducing solubility in polar solvents but increasing stability in acidic conditions.

Methyl 4-(2-Iodoethyl)benzoate

  • Structure : Ester-functionalized derivative (methyl benzoate with a 2-iodoethyl group).
  • Synthesis : Prepared via iodination of methyl 4-vinylbenzoate.
  • Applications : Intermediate in synthesizing sulfhydryl-modified salicylaldehydes for metal-organic frameworks .

Heteroatom-Substituted Analogues

4-(2-Isothiocyanatoethyl)phenol

  • Structure : Replaces iodine with an isothiocyanate (-NCS) group.
  • Reactivity : Reacts with amines to form thiourea linkages, useful in protein conjugation and bioconjugation chemistry .

4-(2-Aminoethyl)phenol

  • Structure: Substitutes iodine with an amino (-NH₂) group.
  • Properties: Increased basicity and water solubility due to the amino group .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
This compound C₈H₉IO 248.06 Phenol, Iodoethyl 221–222 Prodrugs, metal salens
4-Ethyl-2-iodophenol C₈H₉IO 248.06 Phenol, Iodoethyl Not reported Synthetic intermediate
ZD2767D C₁₀H₁₃I₂NO 448.03 Phenol, Bis(iodoethyl)amine Not reported Anticancer prodrug
Phenethyl iodide C₈H₉I 232.06 Iodoethyl 221–222 Organic synthesis
4-(2-Isothiocyanatoethyl)phenol C₉H₉NOS 179.24 Phenol, Isothiocyanate Not reported Bioconjugation

Key Research Findings

ZD2767D in ADEPT Therapy :

  • Demonstrated 10-fold lower systemic toxicity than free drugs due to enzyme-targeted activation .
  • Induces apoptosis in LoVo tumor cells at equitoxic concentrations comparable to chlorambucil .

This compound in Material Science: Serves as a precursor for sulfhydryl-functionalized salicylaldehydes, enabling the synthesis of metal salen complexes with applications in medical imaging .

Reactivity Trends :

  • Iodoethyl derivatives exhibit higher electrophilicity than chloro- or bromoethyl analogues, enhancing their utility in alkylation reactions .

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